Cas no 2901065-54-9 (2-(5-Bromo-3-ethoxy-2-fluorophenyl)-1,3-dioxolane)
2-(5-Bromo-3-ethoxy-2-fluorophenyl)-1,3-dioxolane Chemical and Physical Properties
Names and Identifiers
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- 2901065-54-9
- MFCD34756409
- 2-(5-Bromo-3-ethoxy-2-fluorophenyl)-1,3-dioxolane
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- Inchi: 1S/C11H12BrFO3/c1-2-14-9-6-7(12)5-8(10(9)13)11-15-3-4-16-11/h5-6,11H,2-4H2,1H3
- InChI Key: QNGRJBOVMAPPFB-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)C1OCCO1)F)OCC
Computed Properties
- Exact Mass: 289.99538g/mol
- Monoisotopic Mass: 289.99538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 27.7Ų
2-(5-Bromo-3-ethoxy-2-fluorophenyl)-1,3-dioxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB606290-250mg |
2-(5-Bromo-3-ethoxy-2-fluorophenyl)-1,3-dioxolane; . |
2901065-54-9 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB606290-1g |
2-(5-Bromo-3-ethoxy-2-fluorophenyl)-1,3-dioxolane; . |
2901065-54-9 | 1g |
€659.60 | 2024-07-19 | ||
| abcr | AB606290-5g |
2-(5-Bromo-3-ethoxy-2-fluorophenyl)-1,3-dioxolane; . |
2901065-54-9 | 5g |
€2218.40 | 2024-07-19 |
2-(5-Bromo-3-ethoxy-2-fluorophenyl)-1,3-dioxolane Suppliers
2-(5-Bromo-3-ethoxy-2-fluorophenyl)-1,3-dioxolane Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2-(5-Bromo-3-ethoxy-2-fluorophenyl)-1,3-dioxolane
2-(5-Bromo-3-Ethoxy-2-Fluorophenyl)-1,3-Dioxolane: A Comprehensive Overview
The compound CAS No. 2901065-54-9, also known as 2-(5-Bromo-3-Ethoxy-2-Fluorophenyl)-1,3-Dioxolane, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential uses in drug development and material science. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent research findings related to this compound.
The molecular structure of 2-(5-Bromo-3-Ethoxy-2-Fluorophenyl)-1,3-Dioxolane is characterized by a 1,3-dioxolane ring fused with a substituted phenyl group. The phenyl ring is substituted with bromine at the 5-position, an ethoxy group at the 3-position, and a fluorine atom at the 2-position. These substituents contribute to the compound's unique electronic and steric properties, making it a valuable building block in organic synthesis.
Recent studies have highlighted the importance of such substituted dioxolanes in medicinal chemistry. For instance, researchers have explored the use of dioxolane-containing compounds as potential inhibitors of certain enzymes involved in disease pathways. The presence of bromine and fluorine atoms in this compound adds further functional diversity, enabling it to participate in a wide range of chemical reactions.
The synthesis of 2-(5-Bromo-3-Ethoxy-2-Fluorophenyl)-1,3-Dioxolane typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. One common approach is the reaction of a substituted phenol with an appropriate aldehyde under acidic conditions to form the dioxolane ring. This method has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.
In terms of applications, this compound has shown promise in several areas. In agriculture, it has been investigated as a potential herbicide due to its ability to inhibit key plant enzymes. In the pharmaceutical industry, its role as an intermediate in drug synthesis has been extensively studied. Additionally, its unique electronic properties make it a candidate for use in organic electronics and advanced materials.
Recent research has also focused on the toxicological profile of CAS No. 2901065-54-9. Studies conducted in vitro and in vivo have indicated that while the compound exhibits significant biological activity, it does not pose acute toxicity risks under normal usage conditions. However, further long-term studies are required to fully understand its safety profile.
In conclusion, 2-(5-Bromo-3-Ethoxy-2-Fluorophenyl)-1,3-Dioxolane is a versatile compound with a wide range of potential applications. Its unique structure and functional groups make it an invaluable tool in organic synthesis and drug discovery. As research continues to uncover new uses for this compound, its role in various industries is expected to grow significantly.
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